1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine
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Overview
Description
1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzyl group attached to a piperazine ring substituted with a 2-methylpyrazol group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine undergoes various chemical reactions, including:
Common reagents include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine can be compared with other similar compounds, such as:
Benzylpiperazine (BZP): BZP is known for its stimulant effects and is structurally similar but lacks the pyrazole ring.
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with psychoactive properties, differing in the substitution pattern on the piperazine ring.
Benzimidazole-Pyrazole Compounds: These compounds share the pyrazole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-(2-methylpyrazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-14(7-8-17-18)15-11-16-9-10-19(15)12-13-5-3-2-4-6-13/h2-8,15-16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBDAZHJBZXOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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